![molecular formula C15H12ClFN2O6S B13343315 Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl- CAS No. 25292-73-3](/img/structure/B13343315.png)
Benzenesulfonylfluoride, 4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is a complex organic compound characterized by its unique chemical structure, which includes a chlorinated nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 2-methylbenzene-1-sulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nitrophenoxy group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to a sulfonic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-(2-(2-chloro-4-aminophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride.
Hydrolysis: Formation of the corresponding sulfonic acid derivative.
科学的研究の応用
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can react with nucleophilic residues in the active site of enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenoxyacetic acid: Shares the chlorinated nitrophenoxy group but lacks the acetamido and sulfonyl fluoride groups.
4-Chloro-2-nitroaniline: Contains the chlorinated nitrophenoxy group but differs in the presence of an aniline group instead of the acetamido and sulfonyl fluoride groups.
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)-2-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and contributes to its potential as an enzyme inhibitor and a versatile reagent in organic synthesis.
特性
CAS番号 |
25292-73-3 |
|---|---|
分子式 |
C15H12ClFN2O6S |
分子量 |
402.8 g/mol |
IUPAC名 |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-2-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12ClFN2O6S/c1-9-6-10(2-5-14(9)26(17,23)24)18-15(20)8-25-13-4-3-11(19(21)22)7-12(13)16/h2-7H,8H2,1H3,(H,18,20) |
InChIキー |
ZXOAGJGCWRDKPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


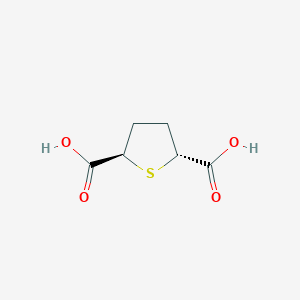
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
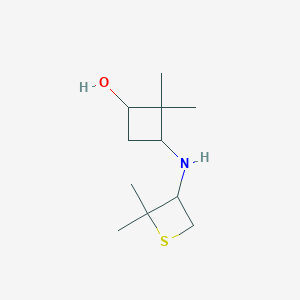
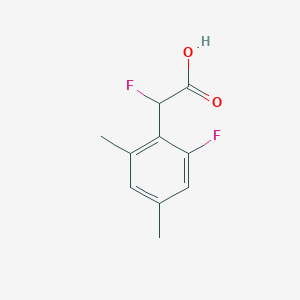
![2-(Cyclopropylmethyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13343255.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole](/img/structure/B13343256.png)
![8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13343258.png)
![(1-Oxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B13343264.png)
![3-({4-[(2-Chloro-4-nitrophenoxy)methyl]benzoyl}amino)benzenesulfonyl fluoride](/img/structure/B13343269.png)
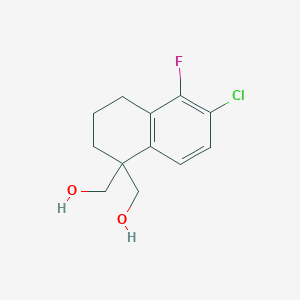
![4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13343277.png)
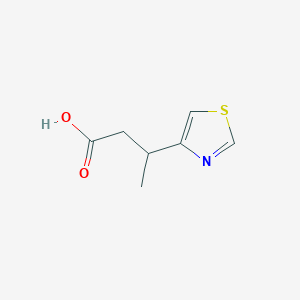
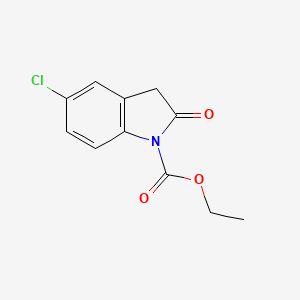
![2-Cyclopentyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13343303.png)
